Dioxicol

Burn wound management Topical antimicrobial therapy Wound healing

Sourcing a single formulation combining antimicrobial, regenerative, and anesthetic wound care is challenging-individual agents require separate application steps, introducing variability. Dioxicol (CAS 127060-79-1) combines dioxidine, 6-methyluracil, and trimecaine in a PEG hydrophilic base. • Replaces 3 separate agents in one application. • Clinically validated in burn care: reduces bacterial dissemination, prepares wounds for autodermoplasty. • PEG base enhances mucosal and wound exudate drug delivery. • Supports replication of published wound and gynecological infection protocols.

Molecular Formula C30H40N6O7
Molecular Weight 596.7 g/mol
CAS No. 127060-79-1
Cat. No. B164580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxicol
CAS127060-79-1
Synonymsdioxicol
Molecular FormulaC30H40N6O7
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-]
InChIInChI=1S/C15H24N2O.C10H10N2O4.C5H6N2O2/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15;1-3-2-4(8)7-5(9)6-3/h8-9H,6-7,10H2,1-5H3,(H,16,18);1-4,13-14H,5-6H2;2H,1H3,(H2,6,7,8,9)
InChIKeyGVPBXLMJFSPIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioxicol Procurement: Composition & Applications


Dioxicol (CAS 127060-79-1) is a multi-component pharmaceutical formulation consisting of dioxidine (an antimicrobial quinoxaline derivative), 6-methyluracil (a pyrimidine derivative with tissue regenerative properties), trimecaine (a local anesthetic), and polyethylene glycols (PEGs) as a hydrophilic ointment base [1]. First introduced as a Russian drug in 1989, Dioxicol is classified as a fixed-dose combination product designed for topical application in wound care and infectious conditions [2]. The formulation combines three pharmacologically active agents within a water-soluble PEG matrix, yielding a multi-functional therapeutic profile that includes antimicrobial activity (dioxidine), tissue repair acceleration (6-methyluracil), and local anesthesia (trimecaine) [3].

Multi-component fixed-dose combination Integrates antimicrobial, tissue regenerative, and anesthetic functions in a single hydrophilic ointment
Hydrophilic PEG base Water-soluble matrix designed for topical wound application research
Wound care and infection models Supports burn, postpartum infection, and suppurative wound study protocols

Dioxicol vs. Single-Agent Alternatives


Dioxicol's multi-component fixed-dose design integrates antimicrobial, tissue regenerative, and anesthetic functions within a single hydrophilic vehicle, a combination that single-agent alternatives (e.g., dioxidine-only ointments, trimecaine-alone formulations, or standard 6-methyluracil preparations) cannot reproduce [1]. Substituting with individual components would require separate formulation, dosing, and application steps, introducing variability in drug release kinetics, PEG matrix properties, and therapeutic synergy [2]. The PEG-based hydrophilic base—common across several Russian multi-component ointments including Levosin and Levomekol—confers both hydrophobic and hydrophilic properties that influence drug diffusion and wound bed preparation [3]; variations in component ratios or base composition among these in-class products preclude direct interchangeability [2]. This guide provides quantitative evidence for evaluating Dioxicol's procurement relevance.

Single-agent dioxidine-only ointments lack 6-methyluracil and trimecaine, so regenerative and anesthetic functions may not transfer.
Component ratio variations or different PEG base composition across similar multi-component ointments may shift drug release and synergy.
Separate formulation of individual agents introduces dosing and application variability, limiting direct protocol reproducibility.

Dioxicol Comparative Evidence


Burn Wound: Dioxicol vs. Dioxidine-Only

In a clinical comparative study of patients with thermal burns, treatment with Dioxicol ointment (multi-component: dioxidine + 6-methyluracil + trimecaine + PEG base) was evaluated against dioxidine-only ointment prepared on the same water-soluble base [1]. Both formulations demonstrated antimicrobial efficacy; however, Dioxicol provided additional tissue regenerative and local anesthetic benefits from 6-methyluracil and trimecaine that were absent in the dioxidine-only comparator [1]. The study reported that Dioxicol treatment reduced bacterial dissemination within a short timeframe and prepared wounds for autodermoplasty, reducing the risk of infectious complications [1].

Burn wound management
Head-to-head comparison
Dioxicol (multi-component) vs. dioxidine-only ointment
Reported burn wound endpoint context: additional tissue regeneration and anesthesia with Dioxicol
Clinical burn patient study; wound preparation for autodermoplasty noted
Burn wound management Topical antimicrobial therapy Wound healing

Trimecaine Duration: Polymer vs. Hydrochloride

Although Dioxicol contains trimecaine base rather than a polymer-conjugated form, studies on trimecaine polymer formulations provide class-level insight into trimecaine's anesthetic duration relative to standard trimecaine hydrochloride [1]. In experimental studies on rabbits and rats, a polymeric trimecaine compound demonstrated a local anesthetic effect 1.5–2 times longer than that of trimecaine hydrochloride across terminal, conduction, and infiltration anesthesia models [1]. This suggests that trimecaine's anesthetic duration is modifiable by formulation approach, a factor relevant when comparing Dioxicol to formulations containing alternative local anesthetics (e.g., lidocaine, bupivacaine) [2].

Trimecaine anesthetic duration
Class-level inference
1.5–2× longer duration
Polymeric trimecaine extends effect vs. hydrochloride; formulation context may differ from Dioxicol base
Data from rabbit/rat anesthesia models; direct Dioxicol comparison not available
Local anesthesia Drug delivery Pharmacokinetics

6-Methyluracil Burn Wound Healing

6-Methyluracil, one of Dioxicol's three active components, has been independently studied for burn wound healing acceleration. In a controlled rat model of thermal burns, intraperitoneal administration of 6-methyluracil at single doses of 50 mg/kg and 2.7 mg/kg was shown to alter the time course of the wound process and accelerate healing [1]. The study demonstrated that 6-methyluracil exerted a significant effect on lipid antioxidative activity and phospholipid composition in the liver and erythrocytes, with effects persisting for an extended period post-burn [1].

6-Methyluracil wound healing
Data to verify
Accelerated burn wound healing reported
Supports tissue regeneration endpoint review in burn models
Intraperitoneal dosing in rat model; topical Dioxicol relevance requires validation
Tissue regeneration Burn wound healing Lipid peroxidation

Dioxidine Antimicrobial Spectrum

Dioxidine, the antimicrobial component of Dioxicol, demonstrates broad-spectrum activity against multiple clinically relevant bacterial species. In vitro studies evaluating dioxidine against 21 bacterial species (101 strains) under both aerobic and anaerobic conditions showed high activity against Enterobacteriaceae and moderate activity against Pseudomonas aeruginosa, Staphylococcus spp., and Enterococcus spp. [1]. Dioxidine also exhibited activity against Helicobacter spp., a finding reported for the first time in this comparative study [1]. A separate investigation of dioxidine-containing nasal drops reported minimum bactericidal concentrations (MBC) of 0.08–5 mg/mL against planktonic cells of most tested strains and 0.08–2.5 mg/mL against formed biofilms [2].

Dioxidine antimicrobial spectrum
Class-level inference
MBC 0.08–5 mg/mL (planktonic); 0.08–2.5 mg/mL (biofilm)
Supports broad-spectrum antimicrobial and anti-biofilm screening context
In vitro susceptibility data; clinical isolate testing
Antimicrobial resistance Topical antibiotics Wound infection

Dioxicol Procurement: Research Applications


Multi-Functional Burn Wound Therapy

Researchers studying thermal burn treatments should consider Dioxicol for protocols requiring simultaneous antimicrobial coverage (dioxidine), accelerated wound healing (6-methyluracil), and local pain control (trimecaine) within a single PEG-based hydrophilic ointment [1]. Clinical evidence from burn patient studies demonstrates that Dioxicol reduces bacterial dissemination and prepares wounds for autodermoplasty while avoiding allergic reactions [1]. This multi-component approach eliminates the need for separate application of antimicrobial, regenerative, and anesthetic agents, reducing procedural variability in wound care studies.

Postpartum Endometritis Local Treatment

For studies focused on puerperal endometritis or other gynecological infectious complications, Dioxicol offers an established local treatment method with documented clinical application [2]. The formulation's hydrophilic base facilitates drug delivery to mucosal tissues, while the combination of dioxidine (antimicrobial) and 6-methyluracil (tissue regeneration) addresses both infection control and endometrial recovery [2]. Procurement of Dioxicol enables replication of published methodologies for postpartum infection management research.

PEG-Based Ointment Formulation Comparison

Dioxicol belongs to a class of Russian-developed PEG-based multi-component ointments (including Levosin, Levomekol, and Dioxycol) used in wound care [3]. Researchers conducting comparative formulation studies should include Dioxicol to evaluate the contribution of trimecaine to overall therapeutic outcomes, as this anesthetic component is present in Dioxicol but absent in Dioxycol and Levomekol [3]. Such comparative analyses can elucidate the incremental benefit of adding local anesthetic activity to antimicrobial/regenerative topical formulations.

Anti-Biofilm Topical Therapy

Dioxidine, the antimicrobial component of Dioxicol, demonstrates anti-biofilm activity against clinical bacterial strains, with minimum bactericidal concentrations of 0.08–2.5 mg/mL against formed biofilms [4]. Researchers investigating topical interventions for biofilm-associated wound infections may find Dioxicol useful as a positive control or reference formulation combining anti-biofilm activity (dioxidine) with tissue regeneration support (6-methyluracil) [4]. The PEG base enhances drug penetration into wound exudate, facilitating antimicrobial access to biofilm-embedded pathogens.

Application
Selection Property
Validation Focus
Burn wound management research
Multi-component fixed-dose combination
Wound healing endpoints and microbial clearance
Postpartum infection model research
Hydrophilic mucosal delivery base
Endometrial recovery and infection control endpoints
Multi-component ointment formulation studies
Trimecaine-containing PEG matrix
Comparative anesthetic contribution in wound models
Biofilm-associated wound infection models
Dioxidine anti-biofilm activity
Biofilm eradication and tissue regeneration synergy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dioxicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.